molecular formula C5H2BrClN4 B2573610 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 1779766-69-6

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2573610
CAS No.: 1779766-69-6
M. Wt: 233.45
InChI Key: DRGUISMSDLHNCO-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This suggests that 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine may interact with enzymes and proteins involved in cell cycle regulation.

Cellular Effects

Compounds with similar structures have been found to inhibit the growth of various cell lines, suggesting that this compound may have similar effects . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, suggesting that this compound may exert its effects at the molecular level by binding to CDK2 and inhibiting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromo-3-chloropyridine with hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively. Reaction conditions often involve heating and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-8-5-9-4(7)10-11(5)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUISMSDLHNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NN21)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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